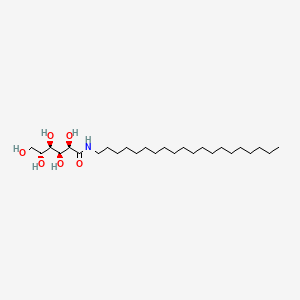

N-Icosyl-D-gluconamide

Description

Overview of N-Alkyl-D-gluconamides as Amphiphilic Molecules in Scientific Inquiry

The defining characteristic of N-Alkyl-D-gluconamides in scientific research is their amphiphilic nature. The molecule consists of two distinct parts: a hydrophilic (water-attracting) gluconamide (B1216962) "head" and a hydrophobic (water-repelling) alkyl "tail." The gluconamide portion, with its multiple hydroxyl (-OH) groups and the amide linkage, is polar and readily interacts with water. The long alkyl chain, in this case, a 20-carbon chain, is nonpolar and avoids water.

This dual nature drives the self-assembly of these molecules in aqueous solutions. tandfonline.com Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules aggregate to form ordered structures such as micelles, bilayers, or liquid crystals. tandfonline.comwikipedia.org The hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. The stability of these structures is further enhanced by dynamic hydrogen bonding between the carbohydrate moieties of adjacent molecules. tandfonline.com The study of N-alkyl-D-gluconamides, therefore, provides valuable insights into the fundamental principles of molecular self-assembly and the formation of supramolecular structures.

Significance and Research Rationale for N-Icosyl-D-gluconamide Investigations

The primary rationale for investigating this compound and other long-chain gluconamides stems from a scientific interest in structure-property relationships. Researchers aim to understand how modifying the molecular architecture—specifically the length of the hydrophobic alkyl chain—affects the compound's physical and chemical behavior.

Key research drivers include:

Influence of Chain Length on Surfactant Properties: The length of the alkyl chain is a critical determinant of a surfactant's properties. Longer chains, such as the C20 icosyl group, are known to significantly increase the hydrophobicity of the molecule. This typically leads to a much lower critical micelle concentration (CMC) and reduced water solubility compared to shorter-chain homologs like N-octyl-D-gluconamide. researchgate.net Investigating this compound allows scientists to explore these effects at the upper limits of common alkyl chain lengths.

Self-Assembly and Phase Behavior: The combination of a highly hydrophobic tail and a bulky, hydrogen-bonding headgroup can lead to complex phase behavior, including the formation of thermotropic (temperature-dependent) and lyotropic (concentration-dependent) liquid crystal mesophases. tandfonline.com The study of these phases is significant for materials science and understanding the organization of molecules in biological membranes.

Development of Bio-based Materials: There is a strong trend in chemistry toward the use of surfactants derived from renewable and biodegradable sources. researchgate.net Gluconamides, synthesized from natural resources, fit this profile. researchgate.net Research into compounds like this compound contributes to the development of "green" surfactants with tailored properties for various applications. ontosight.ai However, studies have noted that N-alkyl gluconamides with chains of C10 or longer tend to have poor water solubility, presenting a challenge that is also a subject of scientific inquiry. google.com

Data Tables

The following tables provide an overview of the known properties of this compound and a comparison with related compounds to illustrate the influence of alkyl chain length on surfactant behavior.

| Property | Value / Description | Reference |

|---|---|---|

| CAS Number | 94070-87-8 | chemwhat.com |

| Compound Class | Non-ionic surfactant; Alkyl Glycoside; Gluconamide | ontosight.ai |

| Molecular Structure | Consists of a hydrophilic D-gluconamide headgroup and a hydrophobic C20 (icosyl) alkyl chain. | ontosight.ai |

| Key Physicochemical Property | Amphiphilic nature allows it to reduce surface tension. | ontosight.ai |

| Environmental Profile | Considered to be biodegradable with a low aquatic toxicity profile. | ontosight.ai |

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) at 20°C (mol/L) | Expected Water Solubility | Reference |

|---|---|---|---|---|

| N-Decyl-N-methylgluconamide | C10 | 2.0 x 10-3 | Moderate | researchgate.net |

| N-Dodecyl-N-methylgluconamide | C12 | 2.1 x 10-4 | Low | researchgate.net |

| N-Tetradecyl-N-methylgluconamide | C14 | 2.8 x 10-5 | Very Low | researchgate.net |

| N-Hexadecyl-N-methylgluconamide | C16 | 3.0 x 10-6 | Poor | researchgate.net |

| N-Octadecyl-N-methylgluconamide | C18 | 3.5 x 10-7 | Poor | researchgate.net |

| This compound | C20 | Expected to be extremely low (<10-7) | Expected to be very poor | google.com |

Note: Data in Table 2 is for the N-alkyl-N-methylgluconamide series, which demonstrates the established scientific trend of decreasing CMC with increasing hydrophobicity. The values for this compound are extrapolated based on this trend and literature indicating poor solubility for long-chain aldonamides.

Properties

CAS No. |

94070-87-8 |

|---|---|

Molecular Formula |

C26H53NO6 |

Molecular Weight |

475.7 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-icosylhexanamide |

InChI |

InChI=1S/C26H53NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-26(33)25(32)24(31)23(30)22(29)21-28/h22-25,28-32H,2-21H2,1H3,(H,27,33)/t22-,23-,24+,25-/m1/s1 |

InChI Key |

ZKRPDBYWAWVRTB-ZKGSSEMHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Icosyl D Gluconamide

Established Synthetic Routes for N-Alkyl-D-gluconamides

The primary and most well-established method for synthesizing N-alkyl-D-gluconamides, including N-Icosyl-D-gluconamide, is the direct aminolysis of D-glucono-1,5-lactone (also known as D-glucono-delta-lactone). This process involves a nucleophilic attack by a primary amine on the lactone's carbonyl carbon, leading to the ring-opening of the cyclic ester and the formation of a stable amide bond.

The reaction is versatile and can be conducted under various conditions. researchgate.net For many N-alkyl-D-gluconamides, the synthesis is efficiently carried out by reacting D-glucono-1,5-lactone with the corresponding alkylamine. researchgate.net Solvents such as methanol (B129727) (MeOH) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed, though some syntheses can proceed under solvent-free conditions at moderate temperatures, typically between 40–60°C. diva-portal.org The use of excess amine (1.5–2.0 equivalents) is a common strategy to ensure the complete conversion of the lactone and to minimize the formation of oligomeric by-products. More eco-friendly procedures have also been developed, utilizing water as a liquid-assisted grinding (LAG) agent to achieve high yields in short reaction times. researchgate.net

| Reactants | Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|

| D-Glucono-delta-lactone, Hexylamine | Solvent-free, 40–60°C | Reaction proceeds via ring-opening aminolysis. Excess amine (1.5-2.0 eq.) minimizes oligomerization. | |

| D-Glucono-delta-lactone, Various Amines | DMSO or MeOH | DMSO is a common solvent for many gluconamide (B1216962) preparations. | diva-portal.org |

| D-Glucono-delta-lactone, Various Amines | Water (Liquid-Assisted Grinding) | An eco-friendly method providing high yields (e.g., 90% for galactonamide) in as little as 5 minutes. | researchgate.net |

| D-Gluconic acid, Hexanediamine | Controlled temperature and pH | A general method favoring amide bond formation for bis-gluconamides. | smolecule.com |

Strategies for Structural Modification and Analog Synthesis

Structural modification of N-alkyl-D-gluconamides is a key area of research aimed at fine-tuning their physicochemical properties for specific applications, such as their use as surfactants or cryopreservation agents.

Synthesis of Phosphonate (B1237965) Analogues and Their Structural Impact

The introduction of a phosphonate group into the N-alkyl-D-gluconamide structure represents a significant strategy for modifying its properties, particularly water solubility. researchgate.net While N-alkyl-D-gluconamides are effective ice recrystallization inhibitors (IRIs), their application can be limited by low solubility. researchgate.netresearchgate.net The synthesis of phosphonate analogues aims to overcome this limitation.

The synthetic approach often involves the dealkylation of dialkyl phosphonates using methods like the McKenna procedure, which employs bromotrimethylsilane (B50905) followed by methanolysis. researchgate.netresearchgate.net Research has shown that converting N-alkyl-D-gluconamides to their sodium phosphonate derivatives can dramatically increase their aqueous solubility to levels greater than 200 mM. researchgate.net

However, this structural modification has a complex effect on the molecule's functional activity. The addition of the highly polar sodium phosphonate group to N-octyl-D-gluconamide was found to decrease its IRI activity. researchgate.net This finding underscores the importance of a delicate hydrophobic/hydrophilic balance within the molecule for its specific functions. The change in activity suggests that while solubility is enhanced, the molecular interactions responsible for its IRI properties may be disrupted. researchgate.net

| Parent Compound | Modification | Synthetic Method Highlight | Impact on Properties | Reference |

|---|---|---|---|---|

| N-alkyl-D-gluconamides | Addition of a sodium phosphonate group | Synthesized to improve chemical and physical properties. | Dramatically increased solubility in phosphate-buffered saline (PBS). | researchgate.net |

| N-octyl-D-gluconamide | Conversion to sodium phosphonate analogue (7-Na) | McKenna procedure (bromotrimethylsilane followed by methanolysis) is a key method. | Solubility increased (>200 mM), but Ice Recrystallization Inhibition (IRI) activity decreased. | researchgate.netresearchgate.net |

Purification and Isolation Techniques in Chemical Synthesis Research

The purification and isolation of this compound and its analogues are critical steps to ensure product purity, which is essential for accurate characterization and application studies. The methods employed depend on the scale of the synthesis and the nature of the impurities.

Crystallization is one of the most common and effective techniques. For many N-alkyl-D-gluconamides, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can yield a product with 85–90% purity. This method is effective at removing unreacted starting materials and some by-products.

Chromatography is utilized for more rigorous purification. Silica gel column chromatography is frequently used to separate the desired gluconamide from residual amines and any oligomeric species that may have formed during the reaction. A typical eluent system for this separation is a mixture of ethyl acetate (B1210297) and methanol.

For syntheses conducted in high-boiling point solvents like DMSO, the initial work-up often involves solvent evaporation followed by recrystallization. diva-portal.org In some cases, particularly with natural product analogues, liquid-liquid extraction is employed to partition the compound of interest away from impurities based on differential solubility. mdpi.com It has been noted that secondary gluconamides may require more intensive purification efforts compared to primary ones. diva-portal.org

| Technique | Solvent/Stationary Phase | Purpose | Achieved Purity | Reference |

|---|---|---|---|---|

| Crystallization | Ethanol-water mixtures (e.g., 3:1 v/v) | Removal of bulk impurities from crude product. | 85–90% | |

| Chromatography | Silica gel with ethyl acetate/methanol (9:1) | Removes residual amines and oligomers. | High Purity | |

| Solvent Evaporation & Recrystallization | N/A (for evaporation); Various (for recrystallization) | Initial work-up after synthesis in high-boiling solvents like DMSO. | Variable | diva-portal.org |

| Liquid-Liquid Extraction | Petroleum ether, chloroform, ethyl acetate, n-butanol | Separation of fractions based on polarity. | Fraction-dependent | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization of N Icosyl D Gluconamide Systems

Molecular Spectroscopic Analysis for Compound Identification and Conformation

Molecular spectroscopy provides high-resolution information on the chemical structure, conformation, and local environment of N-Icosyl-D-gluconamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information on molecular structure, dynamics, and aggregation. mdpi.com For this compound, both ¹H and ¹³C NMR are employed to confirm the covalent structure by identifying the chemical environments of each nucleus in the icosyl aliphatic chain and the D-gluconamide headgroup. nih.gov

In solution, changes in the chemical shifts (δ) and the broadening of resonance peaks upon increasing concentration are indicative of self-aggregation. lu.se The hydrophobic icosyl chains form the core of aggregates, leading to significant changes in the chemical shifts of the corresponding protons and carbons compared to their state as isolated unimers. Hydrophobic interactions and hydrogen bonding are recognized as primary forces in the aggregation process, a phenomenon observable through shifts in the signals from hydrophobic and hydrogen-bonding sites. lu.se

Advanced NMR techniques are used to probe the structure of the aggregates. 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can reveal through-bond correlations, confirming assignments and providing insight into conformational changes upon aggregation. mdpi.com Furthermore, pulsed-field gradient NMR diffusion experiments, like Diffusion-Ordered Spectroscopy (DOSY), can measure the self-diffusion coefficient of the molecules. nih.gov This allows for the determination of the effective hydrodynamic radius of the aggregates, providing a direct measure of their size and how it changes with concentration. lu.se Studies on the hydration of the hydrophilic gluconamide (B1216962) headgroup can be performed by observing the exchange rates of amide and hydroxyl protons with the solvent (water).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard chemical shift ranges for similar functional groups.

| Nucleus sort | Assignment sort | Predicted Chemical Shift (ppm) sort |

|---|---|---|

| ¹H | Alkyl Chain (CH₃) | ~0.9 |

| ¹H | Alkyl Chain (-(CH₂)₁₇-) | ~1.2-1.4 |

| ¹H | Alkyl Chain (α-CH₂) | ~1.5-1.6 |

| ¹H | Alkyl Chain (β-CH₂) | ~3.2-3.4 |

| ¹H | Gluconamide Headgroup (CH, CH₂) | ~3.5-4.5 |

| ¹H | Amide (NH) | ~7.5-8.5 |

| ¹³C | Alkyl Chain (CH₃) | ~14 |

| ¹³C | Alkyl Chain (-(CH₂)₁₇-) | ~22-32 |

| ¹³C | Alkyl Chain (α-CH₂) | ~27 |

| ¹³C | Alkyl Chain (β-CH₂) | ~40 |

| ¹³C | Gluconamide Headgroup (C1-C6) | ~60-80 |

| ¹³C | Amide Carbonyl (C=O) | ~175 |

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used to generate intact molecular ions with minimal fragmentation. acdlabs.com The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion. rsc.org The fragmentation pattern is reproducible and characteristic of the molecule's structure. acdlabs.com For this compound, key fragmentations would include:

Cleavage of the amide bond: This would result in fragment ions corresponding to the icosyl amine portion and the gluconoyl moiety.

Fragmentation of the alkyl chain: A series of losses of 14 Da (CH₂) units is characteristic of long aliphatic chains.

Cleavage within the gluconamide headgroup: Successive losses of water molecules (18 Da) from the polyol structure are expected.

Analyzing these fragment ions allows for the unambiguous confirmation of the connectivity of the alkyl chain to the gluconamide headgroup. creative-proteomics.commsu.edu

Table 2: Expected Key Ions in the Mass Spectrum of this compound (Molecular Formula: C₂₆H₅₃NO₆, Molecular Weight: 475.7 g/mol)

| m/z (Da) sort | Ion Type sort | Designation sort | Interpretation sort |

|---|---|---|---|

| 476.4 | Quasi-Molecular Ion | [M+H]⁺ | Protonated parent molecule |

| 498.4 | Quasi-Molecular Ion | [M+Na]⁺ | Sodium adduct of parent molecule |

| 299.5 | Fragment Ion | [C₂₀H₄₃N+H]⁺ | Icosylamine fragment after amide bond cleavage |

| 197.1 | Fragment Ion | [C₆H₁₁O₆]⁺ | Gluconoyl fragment after amide bond cleavage |

| 458.4 | Fragment Ion | [M+H-H₂O]⁺ | Loss of one water molecule from the headgroup |

| 440.4 | Fragment Ion | [M+H-2H₂O]⁺ | Loss of two water molecules from the headgroup |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers detailed insights into the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. su.se These methods are highly sensitive to the local molecular environment and conformation. researchgate.net

The IR and Raman spectra are dominated by characteristic bands corresponding to the vibrations of specific chemical bonds:

O-H and N-H Stretching: The broad bands observed above 3000 cm⁻¹ are characteristic of O-H (from the hydroxyls) and N-H (from the amide) stretching vibrations. The position and shape of these bands are highly sensitive to the strength and dynamics of hydrogen bonds. nih.govmdpi.com

C-H Stretching: Sharp bands in the 2800-3000 cm⁻¹ region arise from symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the icosyl tail. su.se

Amide Bands: The amide group gives rise to several distinct vibrations. The Amide I band (mainly C=O stretching) around 1640 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) around 1550 cm⁻¹ are particularly sensitive to secondary structure and hydrogen bonding.

C-O Stretching: Vibrations associated with the C-O bonds of the hydroxyl groups in the gluconamide head appear in the 1000-1200 cm⁻¹ region.

By analyzing shifts in these vibrational frequencies, especially the O-H, N-H, and Amide I bands, one can characterize the extensive network of hydrogen bonds that stabilize the crystalline structure and supramolecular assemblies of this compound. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) sort | Vibrational Mode sort | Functional Group sort |

|---|---|---|

| 3200-3500 | O-H and N-H stretching | Hydroxyls, Amide |

| 2850-2960 | C-H stretching | Alkyl Chain (CH₂, CH₃) |

| ~1640 | Amide I (C=O stretching) | Amide |

| ~1550 | Amide II (N-H bending, C-N stretching) | Amide |

| 1450-1470 | C-H bending | Alkyl Chain (CH₂) |

| 1000-1200 | C-O stretching | Hydroxyls |

Diffraction and Scattering Methods for Supramolecular Assemblies

While molecular spectroscopy probes the structure of individual molecules, diffraction and scattering techniques are indispensable for characterizing the larger, ordered structures that these molecules form through self-assembly.

Small-Angle Neutron Scattering (SANS) is a premier technique for investigating the size, shape, and internal structure of supramolecular aggregates, such as micelles, in solution. csun.edu The technique measures the scattering of a neutron beam by the sample, which is sensitive to variations in neutron scattering length density. For this compound in an aqueous solution (typically D₂O to enhance contrast), the hydrophobic icosyl tails and the hydrophilic gluconamide headgroups create a natural contrast.

By analyzing the scattering intensity I(Q) as a function of the scattering vector Q, one can extract key parameters of the micelles. researchgate.net The data is typically fitted to a geometric model, such as a core-shell sphere or ellipsoid. This analysis yields:

Aggregation Number (Nagg): The average number of monomers in a single micelle. rsc.org

Core Radius (Rcore): The radius of the hydrophobic core formed by the icosyl chains.

Shell Thickness (Tshell): The thickness of the hydrated hydrophilic shell composed of the D-gluconamide headgroups.

Morphology: Determination of whether the micelles are spherical, ellipsoidal (rod-like), or another shape. The morphology is often influenced by factors like concentration and temperature. nist.gov

This information is crucial for understanding how molecular architecture dictates the self-assembly behavior in solution.

Table 4: Hypothetical SANS Data Analysis for this compound Micelles in D₂O

| Parameter sort | Symbol sort | Typical Value sort | Information Derived sort |

|---|---|---|---|

| Aggregation Number | Nagg | 80 - 150 | Number of molecules per micelle |

| Core Radius | Rcore | 2.0 - 2.5 nm | Size of the hydrophobic core (icosyl chains) |

| Shell Thickness | Tshell | 1.0 - 1.5 nm | Thickness of the hydrated headgroup region |

| Overall Radius | Rtotal | 3.0 - 4.0 nm | Total size of the micelle |

| Micelle Shape | - | Ellipsoidal | Describes the overall morphology of the aggregate |

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular arrangement in crystalline solids and other ordered phases like liquid crystals. When this compound self-assembles into a solid or gel phase, it often forms highly ordered lamellar (layered) structures, driven by the segregation of the hydrophobic tails and hydrophilic headgroups. nih.gov

The XRD pattern of such a lamellar phase exhibits a series of sharp peaks at low angles, which correspond to the (00l) Bragg reflections from the stacked layers. The positions of these peaks can be used to calculate the lamellar d-spacing, which is the repeat distance of the bilayers. This d-spacing provides direct information about the packing of the molecules, including:

The tilt angle of the alkyl chains with respect to the layer normal.

The degree of interdigitation of the alkyl chains from opposing layers.

At wider angles, the Wide-Angle X-ray Scattering (WAXS) region of the pattern provides information on the lateral packing of the alkyl chains within the layers, indicating whether the packing is hexagonal, orthorhombic, or another arrangement. nih.gov

Table 5: Example XRD Data for a Lamellar Phase of this compound

| Diffraction Region sort | Parameter sort | Typical Value sort | Structural Interpretation sort |

|---|---|---|---|

| Small-Angle (SAXS) | Lamellar d-spacing | 4.8 nm | Repeat distance of the bilayer structure |

| Small-Angle (SAXS) | Higher-order peaks (d/2, d/3) | 2.4 nm, 1.6 nm | Confirms a well-ordered lamellar structure |

| Wide-Angle (WAXS) | Chain packing peak | 0.42 nm | Lateral distance between alkyl chains (hexagonal packing) |

Microscopic Imaging Techniques for Nanoscale Architectures

Advanced microscopic techniques are indispensable for visualizing the nanoscale structures formed by the self-assembly of this compound and related compounds. These methods allow for the direct observation of individual and aggregated structures, providing data that is complementary to scattering techniques. nih.gov

Atomic Force Microscopy (AFM) has proven to be a powerful tool for investigating the surface topography and mechanical properties of self-assembled structures of long-chain N-acyl-D-gluconamides on various substrates. researchgate.netdoi.org This technique is particularly valuable for studying supported lipid bilayers (SLBs), which serve as models for biological membranes. nih.gov AFM can operate in a liquid environment, which is crucial for examining hydrated biological samples in their near-native state. doi.org

In studies of related N-alkyl-d-gluconamides, AFM has been used to visualize the rearrangement of self-assembled structures on different surfaces. For instance, N-Octyl-d-gluconamide is known to form quadruple helices in aqueous solutions. When deposited on a mica surface, these helical fibers remain intact. However, upon adsorption onto a more hydrophobic surface like gold, they have been observed to rearrange into a head-to-tail bilayer structure. researchgate.net This highlights the significant influence of substrate hydrophobicity on the final morphology of the molecular assembly.

AFM is not only used for qualitative imaging but also for quantitative analysis of surface features. nih.gov High-resolution AFM can provide precise measurements of the height and periodicity of self-assembled structures. For example, in studies of peptide-induced remodeling of lipid bilayers, AFM has been used to quantify the depth of pores and the thinning of membrane regions with angstrom-level vertical resolution. doi.org For systems analogous to this compound, AFM can be employed to determine the thickness of bilayers and the roughness of the surface, which are critical parameters for understanding the packing and organization of the molecules. acs.org The quantitative data that can be extracted from AFM images, such as domain area and morphology, are essential for a statistical understanding of the membrane structure. nih.gov

Below is a representative data table summarizing typical quantitative findings from AFM analysis of self-assembled long-chain amphiphiles on surfaces.

| Parameter | Observed Value | Significance |

| Bilayer Thickness | ~5 - 8 nm | Indicates the orientation (e.g., interdigitated or non-interdigitated) of the alkyl chains within the bilayer. |

| Surface Roughness (RMS) | 0.1 - 1 nm | Provides information on the homogeneity and defect density of the deposited bilayer. pressbooks.pub |

| Helical Fiber Pitch | 90 - 100 nm | Characterizes the twisting periodicity of self-assembled helical structures. |

| Domain Height Difference | 0.5 - 2 nm | Quantifies the height difference between distinct phases or domains within a heterogeneous bilayer. ucl.ac.uk |

This table presents typical data ranges for long-chain amphiphiles and should be considered representative for this compound systems pending specific experimental data.

Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) are essential techniques for the direct visualization of the diverse nanoscale architectures formed by this compound and related sugar-based bolaamphiphiles in solution. nih.gov These methods provide unparalleled real-space images of individual nanostructures, revealing their size, shape, and internal organization. researchgate.net

Cryo-TEM, in particular, has revolutionized the study of soft matter by allowing the observation of specimens in a vitrified, near-native state, thus avoiding artifacts that can be introduced by conventional sample preparation techniques like drying or staining. nih.gov This is crucial for accurately characterizing delicate structures like micelles and vesicles.

Studies on analogous sugar-based amphiphiles have demonstrated the formation of a rich variety of morphologies. Depending on factors such as concentration, temperature, and pH, these molecules can self-assemble into spherical micelles, elongated or worm-like micelles, vesicles (unilamellar and multilamellar), and nanotubes. core.ac.ukrsc.org For instance, some gemini (B1671429) surfactants with sugar-based spacers have shown a concentration-dependent transition from micelles to vesicles upon dilution. arabjchem.org

Cryo-TEM imaging allows for the precise measurement of the dimensions of these nanostructures. For example, in studies of bolaamphiphiles, which share structural similarities with this compound, Cryo-TEM has been used to identify small, elongated aggregates with diameters on the order of a few nanometers. researchgate.net In other systems, vesicles with diameters ranging from approximately 140 to 500 nm have been observed. researchgate.net The ability to directly visualize these structures is critical for understanding the molecular packing and the driving forces behind their formation. researchgate.net

The following table provides representative dimensional data for various nanostructures formed by sugar-based amphiphiles, as characterized by TEM and Cryo-TEM.

| Nanostructure | Typical Diameter/Dimension | Method of Observation |

| Spherical Micelles | 5 - 20 nm | Cryo-TEM acs.org |

| Elongated/Worm-like Micelles | Diameter: 3 - 10 nm; Length: >50 nm | Cryo-TEM core.ac.uk |

| Unilamellar Vesicles | 50 - 500 nm | TEM, Cryo-TEM rsc.orgresearchgate.net |

| Nanotubes | Diameter: 10 - 50 nm; Length: >1 µm | TEM, Cryo-TEM nih.gov |

This table is a compilation of representative data from studies on related sugar-based amphiphiles and serves as an illustrative guide for the potential nanostructures of this compound.

Supramolecular Self Assembly and Aggregation Behavior of N Icosyl D Gluconamide

Formation of Micellar Structures and Critical Micelle Concentration (CMC) Studies

N-Icosyl-D-gluconamide, like other amphiphiles, spontaneously forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules aggregate to form structures that sequester the hydrophobic icosyl chains from the aqueous environment, with the hydrophilic gluconamide (B1216962) headgroups exposed to the water.

The process of micellization is governed by thermodynamic principles, and the key parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide insight into the spontaneity and driving forces of the self-assembly process.

For homologous series of nonionic, carbohydrate-derived surfactants, the standard Gibbs free energy of micellization becomes more negative with increasing alkyl chain length, indicating a more spontaneous process. Studies on N-acyl-N-alkylaldosylamines have shown that each methylene (B1212753) group (-CH₂) contributes approximately -3.0 kJ/mol to ΔG°mic. core.ac.uk The enthalpy of micellization (ΔH°mic) for these types of surfactants can be endothermic or exothermic. The contribution of each methylene group to ΔH°mic has been found to be around -2.4 kJ/mol. core.ac.uk

Table 1: Incremental Contributions of a Methylene Group to the Thermodynamic Parameters of Micellization for Nonionic Carbohydrate-Derived Surfactants core.ac.uk

| Thermodynamic Parameter | Incremental Contribution per -CH₂ Group |

| ΔG°mic | -3.0 kJ/mol |

| ΔH°mic | -2.4 kJ/mol |

| TΔS°mic (at 40°C) | 0.7 kJ/mol |

This interactive table allows for a clear presentation of the thermodynamic contributions that govern the micellization of long-chain sugar-based surfactants like this compound.

Based on these incremental values, it can be inferred that the micellization of this compound is a highly spontaneous process, driven by a significant positive entropy change, with a favorable enthalpic contribution as well, particularly due to its long alkyl chain.

The length of the alkyl chain is a critical determinant of the properties and morphology of the resulting micelles. As the alkyl chain length increases in a homologous series of surfactants, several key properties are affected:

Critical Micelle Concentration (CMC): As previously mentioned, the CMC decreases significantly with increasing alkyl chain length due to the enhanced hydrophobicity.

Aggregation Number (Nagg): The aggregation number, which is the average number of surfactant molecules in a micelle, generally increases with the length of the hydrophobic tail. This is because a larger hydrophobic core is required to accommodate the longer alkyl chains.

Micelle Shape: The geometry of the surfactant molecule, often described by the critical packing parameter (CPP), influences the shape of the micelle. The CPP is defined as v / (a₀ * lc), where v is the volume of the hydrophobic chain, a₀ is the optimal headgroup area at the micelle-water interface, and lc is the critical length of the hydrophobic chain. For surfactants with longer alkyl chains, the increase in the hydrophobic volume can lead to a change in the CPP, favoring a transition from spherical to non-spherical (e.g., ellipsoidal or cylindrical) micelles.

For this compound, its long 20-carbon chain would be expected to result in a very low CMC and a high aggregation number, with a propensity to form non-spherical micelles even at concentrations near the CMC.

The aggregation number (Nagg) and the size distribution of micelles are important parameters for characterizing a surfactant system. Several experimental techniques are commonly employed for their determination:

Fluorescence Quenching: This is a widely used method where a fluorescent probe and a quencher are solubilized within the micelles. By analyzing the quenching kinetics, the aggregation number can be determined.

Light Scattering Techniques: Static Light Scattering (SLS) can be used to determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated. Dynamic Light Scattering (DLS) provides information about the hydrodynamic radius of the micelles and their size distribution.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques provide detailed information about the size, shape, and internal structure of the micelles.

While specific data for this compound is not available, studies on other long-chain nonionic surfactants indicate that a combination of these techniques would be necessary to fully characterize the aggregation behavior.

Morphological Transitions in Aqueous Self-Assemblies

The self-assembly of surfactants in aqueous solution is not limited to the formation of simple spherical micelles. Depending on factors such as concentration, temperature, and molecular structure, a variety of morphologies can be observed, including ellipsoidal and rod-like micelles, as well as vesicles. This phenomenon is known as self-assembly polymorphism.

For a surfactant like this compound with a large hydrophobic chain and a relatively bulky hydrophilic headgroup, a rich polymorphic behavior can be anticipated.

Spherical Micelles: These are typically formed at concentrations just above the CMC.

Ellipsoidal and Rod-like Micelles: As the surfactant concentration increases, spherical micelles can grow into ellipsoidal and then into elongated, flexible rod-like or worm-like micelles. This transition is driven by a minimization of the end-cap energy of the cylindrical micelles. nih.gov

Vesicles: Under certain conditions, particularly for amphiphiles with a CPP approaching 1, the surfactant molecules can arrange into bilayers that close upon themselves to form vesicles. Vesicles are hollow spherical structures that can encapsulate a volume of the aqueous solvent.

The transition between these different morphologies can be induced by changes in concentration or temperature. For instance, an increase in concentration often favors the growth of micelles from spherical to rod-like structures.

The polymorphism in the self-assembly of this compound is primarily driven by the interplay of several factors that can be understood through the concept of the critical packing parameter (CPP).

Molecular Geometry: The balance between the size of the hydrophilic headgroup (a₀) and the volume (v) and length (lc) of the hydrophobic tail is the most critical factor. For this compound, the long icosyl chain significantly increases 'v' and 'lc'.

Intermolecular Interactions: Hydrogen bonding between the gluconamide headgroups can influence the effective headgroup area 'a₀'. Stronger interactions can lead to a smaller 'a₀', which in turn increases the CPP and favors the formation of structures with lower curvature, such as rod-like micelles or bilayers.

Concentration Effects: At higher concentrations, increased crowding of surfactant molecules can alter the effective headgroup area due to electrostatic and steric interactions, thereby influencing the preferred morphology.

Interactions of this compound with Solvent Systems

The solvent environment plays a critical role in modulating the self-assembly of this compound. The introduction of co-solvents into an aqueous system can significantly alter the bulk solvent properties, thereby influencing the thermodynamics of micellization and the morphology of the resulting aggregates.

The addition of co-solvents to aqueous solutions of surfactants can have a profound impact on their self-aggregation behavior, primarily by altering the solvent's polarity and its ability to solvate the hydrophobic and hydrophilic portions of the amphiphile. Generally, co-solvents can either promote or inhibit micellization, depending on their nature and concentration.

The effect of co-solvents on the aggregation number and the size and shape of the micelles is also a critical aspect. For some nonionic surfactants, the addition of certain co-solvents has been shown to decrease the aggregation number, leading to the formation of smaller micelles.

| Co-solvent Type | Expected Effect on CMC of this compound | Rationale |

| Short-chain alcohols (e.g., ethanol) | Increase | Increases the solubility of the hydrophobic tail in the bulk phase. |

| Polyols (e.g., glycerol) | Variable | Can increase solvent viscosity and may interact with the hydrophilic headgroup. |

| Aprotic solvents (e.g., DMF) | Increase | Reduces the polarity of the bulk phase, favoring monomer dissolution. |

This table presents expected trends based on general surfactant behavior, as specific data for this compound is not available.

The amide group in the this compound molecule plays a crucial role in its self-assembly and interaction with the solvent due to its ability to form hydrogen bonds. This functionality contributes significantly to the hydrophilic character of the headgroup and influences the packing of the surfactant molecules within the aggregates.

| Feature of Amide Group | Impact on Hydration and Aggregation |

| Hydrogen Bonding Capability | Enhances hydration of the headgroup and allows for intermolecular hydrogen bonds within the aggregate, contributing to stability. |

| Polarity | Increases the hydrophilic character of the headgroup, influencing the hydrophilic-lipophilic balance (HLB) of the surfactant. |

| Steric Hindrance | The geometry of the amide linkage can influence the packing of surfactant molecules at the micellar interface. |

Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient available information to generate a thorough and scientifically accurate article on the chemical compound “this compound” strictly following the provided outline.

The requested topics—including specific applications in membrane protein solubilization, comparative studies with other detergents, strategies for detergent removal, and its use in fabricating biomimetic membrane systems—require detailed research findings that are not present in the accessible scientific literature for this particular compound. While general information exists for the broader categories of gluconamide and glucoside-based detergents, and methodologies for protein solubilization and membrane reconstitution are well-documented for other compounds, there is no specific data or published research pertaining to this compound in these contexts.

Therefore, it is not possible to construct the requested article without resorting to speculation or incorrectly applying data from different, albeit related, chemical compounds. Adhering to the principles of scientific accuracy and the strict constraints of the user's request, the article cannot be generated at this time.

Applications of N Icosyl D Gluconamide in Membrane Biochemistry and Biophysics Research

Research in Ice Recrystallization Inhibition (IRI)

The uncontrolled growth of ice crystals, known as ice recrystallization (IRI), is a significant cause of cellular damage during the freezing and thawing processes inherent in cryopreservation nih.govnih.govpantheracryo.com. Small molecule ice recrystallization inhibitors are being investigated to mitigate this damage. Among these, N-Alkyl-D-gluconamides have emerged as a noteworthy class of compounds.

Investigation of N-Alkyl-D-gluconamides as Ice Recrystallization Inhibitors

N-Alkyl-D-gluconamides represent a class of amphiphilic molecules, featuring a hydrophilic D-gluconamide head group and a hydrophobic alkyl chain, that have been identified as effective ice recrystallization inhibitors mdpi.comresearchgate.net. Research has shown that these compounds can control the growth of ice crystals, which is a critical factor in improving the viability of cryopreserved biological materials like red blood cells and hematopoietic stem cells nih.govnih.gov.

A primary challenge associated with this class of compounds is their very limited solubility in aqueous media, which can restrict their practical application in cryopreservation solutions mdpi.comresearchgate.net. Their amphiphilic nature, while crucial for their IRI activity, contributes to this low solubility researchgate.net. The mechanism by which these small molecules inhibit ice recrystallization is thought to differ from that of antifreeze proteins (AFPs). Instead of binding directly to the ice lattice, it is suggested that they disrupt the transfer of water molecules between ice crystals during recrystallization pantheracryo.comcryoletters.org.

Efforts to improve the solubility of N-Alkyl-D-gluconamides have been a key focus of research. One approach involved the synthesis of phosphonate (B1237965) analogues to enhance their physical and chemical properties mdpi.com. For instance, a sodium phosphonate group was installed at the terminal carbon of the octyl chain in N-octyl-d-gluconamide. While this modification dramatically increased solubility, it also led to a significant decrease in IRI activity, highlighting the delicate balance required between hydrophilic and hydrophobic properties for effective ice recrystallization inhibition mdpi.comresearchgate.net.

Elucidation of Structure-Activity Relationships for IRI Efficacy

The efficacy of N-Alkyl-D-gluconamides as ice recrystallization inhibitors is intrinsically linked to their molecular structure. The relationship between the alkyl chain length and the hydrophilic head group is a critical determinant of IRI activity mdpi.comresearchgate.net.

A key finding is the importance of a finely tuned hydrophobic/hydrophilic balance mdpi.comresearchgate.net. The hydrophobic alkyl chain is essential for the molecule's ability to interfere with ice crystal growth, but it also governs the compound's solubility. Studies on related amphiphilic carbohydrate-based inhibitors have shown that IRI activity generally increases with the length of the hydrophobic alkyl chain, up to a certain point cryoletters.org. For example, within the N-alkyl-2-(α-D-galactopyranosyl)-ethylamide class, activity was observed to increase with chain lengths from 5 to 14 carbons cryoletters.org. This trend suggests that a significant hydrophobic component is necessary for potent IRI activity.

However, modifications that drastically alter this balance can be detrimental to efficacy. The introduction of a highly polar group, such as sodium phosphonate, to the alkyl chain of N-octyl-d-gluconamide serves as a clear example. This modification decreased its IRI activity approximately 20-fold, with the half-maximal inhibitory concentration (IC50) value increasing from 0.09 mM to 21 mM mdpi.comresearchgate.net. This demonstrates that while solubility is a critical factor for application, the preservation of a specific amphiphilic character is paramount for the molecule's function as an ice recrystallization inhibitor mdpi.com.

The data below illustrates the impact of structural modifications on the IRI activity of a representative N-Alkyl-D-gluconamide.

| Compound Name | Modification | IC50 (mM) | Solubility | Effect on IRI Activity |

| N-octyl-d-gluconamide | None (Parent Compound) | 0.09 | Very Low | High |

| Sodium 8-(D-gluconamido)octylphosphonate | Addition of Sodium Phosphonate | 21 | High (>200 mM) | Decreased |

Computational and Theoretical Modeling of N Icosyl D Gluconamide and Its Assemblies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions within Self-Assembled Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, structural evolution, and intermolecular interactions of N-Icosyl-D-gluconamide in various environments, particularly in aqueous solutions where self-assembly occurs.

All-atom (AA) MD simulations, where every atom is explicitly represented, offer the highest level of detail. For a system of this compound, an AA simulation would typically involve placing a number of surfactant molecules in a simulation box filled with explicit water molecules. The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system.

Research Findings: MD simulations of long-chain sugar-based surfactants reveal that the primary driving force for self-assembly is the hydrophobic effect. The long icosyl chains are expelled from the water, leading them to aggregate and form a hydrophobic core, while the hydrophilic gluconamide (B1216962) headgroups remain exposed to the aqueous phase. Key interactions stabilizing the micellar structure include:

Van der Waals forces: These are the dominant interactions between the packed icosyl tails in the micelle's core.

Hydrogen bonding: The gluconamide headgroup, with its multiple hydroxyl (-OH) and amide (-NHCO-) groups, forms an extensive network of hydrogen bonds with surrounding water molecules and with other headgroups at the micelle surface. This headgroup interaction is crucial for determining the curvature and stability of the aggregate.

Simulations can track the process of micellization from an initial random dispersion of monomers to the formation of stable aggregates. They also provide insights into the shape and size of the resulting micelles, which for single-chain surfactants like this compound are typically spherical or ellipsoidal at concentrations just above the critical micelle concentration (CMC).

| Simulation Parameter | Typical Value/Condition for a Long-Chain Gluconamide System | Information Gained |

| Force Field | CHARMM, AMBER, GROMOS | Defines the energetic and conformational properties of the molecule. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent, crucial for the hydrophobic effect. |

| System Size | >100 surfactant molecules, >50,000 water molecules | Sufficient to observe micelle formation and dynamics. |

| Simulation Time | >100 nanoseconds | Allows for the system to reach equilibrium and for dynamic processes to be observed. |

| Ensemble | NPT (isothermal-isobaric) | Simulates conditions of constant temperature and pressure, mimicking laboratory conditions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Density Functional Theory (DFT) for Electronic Structure and Intermolecular Forces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Unlike MD, which uses classical mechanics, DFT provides a detailed description of electron distribution, which is fundamental to understanding chemical bonding and intermolecular forces with high accuracy.

For this compound, DFT calculations are typically performed on a single molecule or a small cluster of molecules (e.g., a dimer) to precisely calculate properties that are difficult to obtain from classical simulations.

Research Findings: DFT studies on molecules with similar functional groups (amides, polyols) reveal critical information about the non-covalent interactions that govern the self-assembly of this compound.

Hydrogen Bond Analysis: DFT can precisely calculate the geometry and energy of hydrogen bonds between gluconamide headgroups and between the headgroup and water. This allows for a ranking of the strength of different hydrogen bonding configurations. For instance, the amide-amide hydrogen bond is a key contributor to the ordering of headgroups at the micelle surface.

Electrostatic Potential Mapping: DFT can generate an electrostatic potential map on the molecule's surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For the gluconamide headgroup, the carbonyl oxygen and hydroxyl oxygens are regions of high negative potential, acting as hydrogen bond acceptors, while the amide and hydroxyl hydrogens are regions of high positive potential, acting as donors.

| Calculated Property | Methodology | Significance for this compound |

| Hydrogen Bond Energy | DFT with basis sets like 6-311++G(d,p) | Quantifies the strength of interactions between headgroups, influencing micelle stability and morphology. |

| Partial Atomic Charges | Natural Bond Orbital (NBO) analysis | Provides input for creating more accurate classical force fields for MD simulations. |

| HOMO-LUMO Gap | Frontier Molecular Orbital analysis | Indicates the electronic stability and potential reactivity of the molecule. |

| Dipole Moment | DFT calculation on optimized geometry | Reflects the overall polarity of the molecule, which is a key factor in its surfactant properties. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical Models for Predicting Micellization and Aggregation Phenomena

Predicting the critical micelle concentration (CMC) is a central goal of theoretical models for surfactants. The CMC is a key parameter that defines the concentration at which micellization begins. Several theoretical frameworks are used for this purpose.

Molecular-Thermodynamic Models: These models calculate the free energy of micellization by breaking it down into several contributions, such as the transfer of the hydrophobic tail from water to the micelle core, the interactions between the headgroups at the surface, and the conformational restrictions of the alkyl chain in the core. The CMC is then predicted from the standard free energy of micellization.

log(CMC) = A + B * nC + C * Zhead

where nC is the number of carbon atoms in the alkyl chain (20 for icosyl), Zhead is a parameter representing the contribution of the gluconamide headgroup, and A, B, and C are constants derived from fitting to experimental data of a homologous series. Research on various nonionic surfactants has shown that the coefficient B is typically around -0.5, indicating that the CMC decreases by about a factor of 3 for each -CH2- group added to the alkyl chain.

| Model Type | Key Inputs | Predicted Output | Applicability to this compound |

| Molecular-Thermodynamic | Molecular geometry, interaction potentials | Free energy of micellization, CMC, aggregation number | Provides a detailed, physics-based prediction of aggregation behavior. |

| Group Contribution | Molecular structure (number and type of groups) | CMC, partition coefficients | Offers a rapid and straightforward method for estimating CMC based on trends in homologous series. |

| QSPR (see 6.4) | Molecular descriptors | CMC | A data-driven approach that can be highly accurate if trained on a relevant dataset. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For surfactants like this compound, a key property modeled by QSPR is the CMC.

A QSPR model for predicting the log(CMC) of sugar-based surfactants would be developed by:

Assembling a dataset of diverse sugar-based surfactants with experimentally measured CMC values.

Calculating a large number of molecular descriptors for each surfactant. These descriptors are numerical representations of the molecule's structure and can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies from DFT).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that links a subset of these descriptors to the log(CMC).

Research Findings: QSPR studies on broad sets of nonionic and sugar-based surfactants have consistently shown that the most critical descriptors for predicting CMC are related to the size and hydrophobicity of the alkyl tail.

| Descriptor Class | Example Descriptor | Influence on CMC of this compound |

| Constitutional | Molecular Weight (MW) | Higher MW (due to the long icosyl chain) strongly correlates with a lower CMC. |

| Topological | Wiener Index (W) | Reflects molecular branching and size; a larger, linear chain like icosyl leads to a lower CMC. |

| Quantum-Chemical | Polar Surface Area (PSA) | Represents the surface area of polar atoms (O, N); influences headgroup hydration and interactions. |

| Fragment-based | Carbon number in the alkyl chain | This is often the single most predictive descriptor for homologous series of surfactants. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The best QSPR models for sugar-based surfactants achieve high predictive accuracy, with root-mean-square errors for log(CMC) being as low as 0.32. Such models can be used to estimate the CMC of this compound even in the absence of direct experimental data, by inputting its calculated molecular descriptors into the established regression equation.

Future Directions and Emerging Research Avenues for N Icosyl D Gluconamide

Exploration of Advanced Derivatives for Tailored Supramolecular Architectures

The self-assembly of N-alkyl-gluconamides into structures like helical ropes, fibers, and gels is well-documented. researchgate.net A primary future direction lies in the rational design and synthesis of advanced N-Icosyl-D-gluconamide derivatives to gain precise control over the resulting supramolecular architectures. This involves systematically modifying both the hydrophobic tail and the hydrophilic headgroup.

Modification of the Icosyl Chain: Introducing structural variations to the 20-carbon alkyl chain can significantly influence molecular packing and, consequently, the final supramolecular morphology. For instance, incorporating unsaturation (double or triple bonds) could introduce kinks in the chain, disrupting dense packing and potentially leading to the formation of curved or twisted ribbons instead of flat sheets. The introduction of bulky aromatic groups, such as phenyl or naphthyl moieties, could facilitate π-π stacking interactions, adding another dimension of control over the self-assembly process. researchgate.net

Modification of the Gluconamide (B1216962) Headgroup: The dense network of hydrogen bonds within the gluconamide headgroups is a primary driver of fiber formation. researchgate.net Altering this network offers a direct route to new architectures. This can be achieved by protecting one or more hydroxyl groups, thereby reducing the number of hydrogen bond donors and acceptors. Another promising avenue is the introduction of flexible linkers, such as glycine (B1666218) or other amino acids, between the sugar moiety and the amide linkage, which could alter the spatial arrangement of the headgroups and promote different packing motifs. researchgate.net The stereochemistry of the sugar headgroup is also a critical factor; synthesizing the L-gluconamide analog would allow for studies into chiral recognition and the formation of enantiomeric or diastereomeric co-assemblies.

| Derivative Class | Modification Strategy | Potential Supramolecular Architecture | Governing Interactions |

| Alkyl Chain Variants | Introduce cis-double bonds into the icosyl chain | Helical Ribbons, Nanotubes | Hydrophobic Interactions, Steric Hindrance |

| Attach a terminal aromatic group (e.g., pyrene) | Luminescent Nanofibers, Stacked Sheets | Hydrophobic Interactions, π-π Stacking | |

| Create branched or dendritic alkyl tails | Micellar Structures, Vesicles | Hydrophobic Interactions, Packing Parameter | |

| Headgroup Variants | Selectively methylate hydroxyl groups | Altered Fiber Morphology (e.g., thinner fibers) | Modified Hydrogen Bonding Network |

| Introduce a glycine linker between sugar and chain | Thixotropic Gels, Platelet-like Structures | Altered H-Bonding Geometry, Flexibility | |

| Synthesize the L-gluconamide enantiomer | Left-handed Helical Fibers, Chiral Co-assemblies | Chiral Recognition, Hydrogen Bonding |

Integration into Novel Materials Science and Nanotechnology Research

The ability of this compound and its derivatives to form robust hydrogels and organogels positions them as versatile building blocks for advanced materials. nih.gov Future research should focus on harnessing these self-assembled structures for specific applications in materials science and nanotechnology.

A key area of exploration is the development of "smart" materials that respond to external stimuli. The self-assembly of N-alkyl-gluconamides can be sensitive to temperature and solvent conditions, suggesting that this compound-based gels could function as thermoresponsive materials. Furthermore, by incorporating photo-responsive moieties like azobenzene (B91143) into the alkyl chain, it may be possible to create materials whose gel-sol transition can be controlled by light.

In nanotechnology, the self-assembled fibers can serve as templates for the synthesis of inorganic nanostructures. The ordered arrangement of functional groups on the fiber surface could direct the nucleation and growth of metal or semiconductor nanoparticles, leading to the formation of conductive nanowires or quantum dots arranged in predefined patterns. researchgate.net Another application is in the formulation of advanced drug delivery systems. The biocompatible nature of the sugar headgroup makes these materials promising candidates for encapsulating and controlling the release of hydrophobic drugs. lookchem.com The thixotropic properties observed in related systems suggest potential use in 3D printing and injectable hydrogels for tissue engineering. researchgate.netnih.gov

| Application Area | Specific Goal | Material Property to Exploit | Potential Impact |

| Biomaterials | 3D cell culture scaffolds | Biocompatibility, gel formation, porosity | Advanced models for tissue engineering |

| Injectable drug delivery systems | Thixotropy, gel-sol transition | Targeted and sustained therapeutic release | |

| Nanotechnology | Templating for nanowire synthesis | Ordered self-assembly into long fibers | Components for nanoelectronic circuits |

| Controlled assembly of nanoparticles | Functionalizable fiber surface | Novel optical and catalytic materials | |

| Smart Materials | Thermoresponsive actuators or sensors | Temperature-dependent gelation | Environmentally sensitive devices |

| Photo-switchable materials | Integration of photo-responsive moieties | Light-controlled material properties |

Interdisciplinary Studies at the Interface of Chemical Biology and Biophysics

As synthetic analogs of natural glycolipids, this compound and its derivatives are ideal model systems for probing fundamental biological and biophysical phenomena. Future interdisciplinary research should explore the interactions of these molecules with biological systems.

One major avenue is the study of membrane biophysics. Investigating how this compound incorporates into lipid bilayers can provide insights into the role of glycolipids in membrane stability, domain formation (lipid rafts), and cell recognition processes. The long icosyl chain is comparable in length to the lipids found in many cell membranes, making it a relevant probe for such studies.

Furthermore, the chiral nature of the D-gluconamide headgroup can be exploited to study chiral amplification and recognition at biological interfaces. Research could focus on how self-assembled structures of this compound interact with chiral biomolecules like proteins and DNA. Such studies could elucidate mechanisms of molecular recognition and provide a basis for designing novel biosensors or chiral separation materials. The biocompatible and biodegradable nature of these sugar-based amphiphiles makes them attractive for in vivo applications, warranting studies on their interaction with cellular machinery and metabolic pathways.

Development of In Situ Characterization Techniques for Dynamic Self-Assembly Processes

A comprehensive understanding of the function of this compound-based materials requires a detailed picture of their formation. The transition from dissolved single molecules (unimers) to complex, hierarchical supramolecular structures is a dynamic process. A significant future challenge is to develop and apply in situ characterization techniques to monitor these self-assembly pathways in real time. nih.gov

Techniques such as time-resolved Small-Angle X-ray Scattering (SAXS) can follow the evolution of aggregate size and shape from the initial stages of micelle formation to the growth of mature fibers. nih.gov In situ Atomic Force Microscopy (AFM) performed in a liquid cell allows for the direct visualization of fiber growth on a substrate, providing kinetic and mechanistic data. nih.gov Spectroscopic methods are also crucial. For example, monitoring changes in the amide I and II bands in Fourier-transform infrared (FTIR) spectroscopy can reveal the onset and progression of hydrogen bond formation during gelation. nih.gov These advanced experimental approaches, when combined with molecular dynamics simulations, will provide an unprecedented level of detail into the mechanisms governing the self-assembly of this compound, enabling a more rational design of future materials.

| Technique | Information Provided | Research Question Addressed |

| Time-Resolved SAXS/WAXS | Evolution of aggregate size, shape, and internal packing | What are the intermediate structures during fiber formation? |

| In Situ Atomic Force Microscopy (AFM) | Real-time visualization of fiber nucleation and growth on surfaces | What are the kinetics of self-assembly? |

| In Situ Rheology | Changes in viscoelastic properties during gelation | At what point does the network become mechanically stable? |

| Stopped-Flow Spectroscopy (e.g., Fluorescence, CD) | Rapid kinetic data on initial aggregation events | How fast do the initial molecular aggregates form? |

| Variable-Temperature NMR/FTIR | Changes in molecular mobility and hydrogen bonding | What is the molecular mechanism of the gel-sol transition? |

Q & A

Q. What are the established synthetic routes for N-Icosyl-D-gluconamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via glycosylation reactions between D-gluconic acid derivatives and eicosyl (C20) alcohol. Key steps include:

- Activation of the sugar donor : Use trichloroacetimidate or imidate intermediates for efficient glycosylation .

- Optimizing reaction conditions : Temperature (40–60°C), anhydrous solvents (e.g., dichloromethane), and Lewis acid catalysts (e.g., BF₃·Et₂O) improve yields. Excess eicosyl alcohol (1.5–2.0 eq) minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures purity (>95%). Monitor reactions with TLC (Rf ~0.3–0.5) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the glycosidic bond (δ 4.5–5.5 ppm for anomeric proton) and eicosyl chain integration (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) .

- Mass spectrometry : High-resolution LC-MS (ESI+) identifies molecular ion peaks [M+H]⁺ (~m/z 650–700) and fragmentation patterns .

- FTIR : Characteristic peaks for amide bonds (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210 nm .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer :

- Hydrolysis of the glycosidic bond : Avoid protic solvents (e.g., water) and acidic conditions. Use molecular sieves to absorb moisture .

- Alkyl chain oxidation : Conduct reactions under inert gas (N₂/Ar) and store intermediates at –20°C .

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of sugar donor to eicosyl alcohol) and use scavengers (e.g., triethylamine) to neutralize acids .

Advanced Research Questions

Q. How does the eicosyl chain affect the compound’s solubility and aggregation in aqueous systems?

- Methodological Answer : The C20 alkyl chain confers strong hydrophobicity, leading to:

- Low aqueous solubility : Use surfactants (e.g., Tween-80) or co-solvents (e.g., DMSO:water, 1:4 v/v) for in vitro assays .

- Micelle formation : Characterize aggregation via dynamic light scattering (DLS; particle size ~10–50 nm) and critical micelle concentration (CMC) measurements using fluorescence probes (e.g., pyrene) .

Q. How to design experiments to study the interaction between this compound and cell membranes?

- Methodological Answer :

- Fluorescence microscopy : Label the compound with BODIPY or Nile Red to track membrane localization in lipid bilayers .

- Surface plasmon resonance (SPR) : Immobilize liposomes on L1 chips to measure binding kinetics (ka, kd) .

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS or CHARMM .

Q. How to resolve contradictions in reported bioactivity data for similar glycosyl derivatives?

- Methodological Answer :

- Control variables : Standardize assay conditions (e.g., cell lines, serum-free media, incubation time) to isolate compound-specific effects .

- Purity validation : Compare bioactivity of HPLC-purified vs. crude samples to rule out impurity-driven artifacts .

- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways (e.g., glycosphingolipid metabolism) .

Methodological Notes

- Synthesis Challenges : The long eicosyl chain complicates purification; consider flash chromatography with low-polarity solvents (hexane:ethyl acetate, 9:1) .

- Data Reproducibility : Report detailed protocols for solvent systems, catalyst concentrations, and spectral data (e.g., NMR integration ratios) .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrophobic compounds in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.